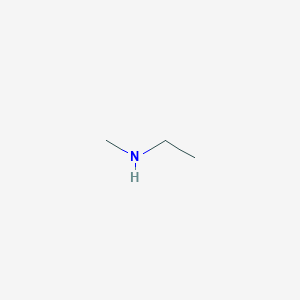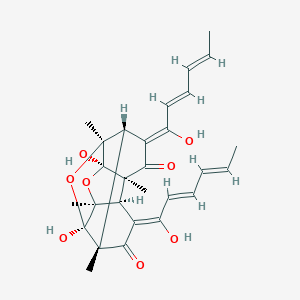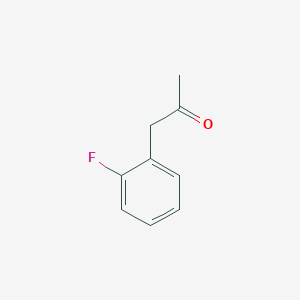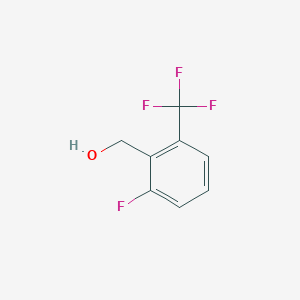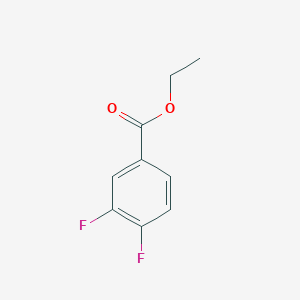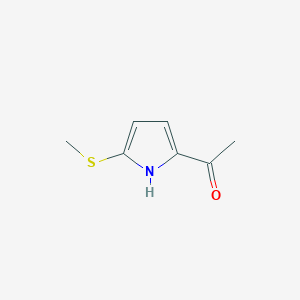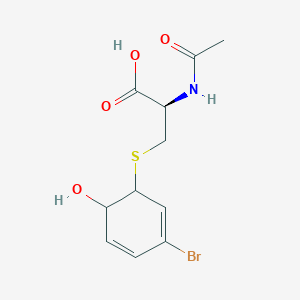
N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine, also known as ACBC, is a derivative of cysteine that has shown potential in various scientific research studies. ACBC is a unique compound that has been synthesized using a specific method and has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine is not fully understood. However, studies have shown that it may work by scavenging free radicals and reducing oxidative stress. N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has also been found to inhibit the activity of certain enzymes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has several biochemical and physiological effects. It has been found to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has also been shown to decrease the levels of inflammatory cytokines and inhibit the growth of cancer cells. In addition, N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has been found to have neuroprotective effects and may help prevent neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine in lab experiments is that it is relatively easy to synthesize and is stable under normal laboratory conditions. However, one limitation is that there is still limited research on its toxicity and safety, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in this area. Additionally, more research is needed to understand the mechanism of action of N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine and its potential use in other areas, such as cardiovascular disease and diabetes.
In conclusion, N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine is a unique compound that has shown potential in various scientific research studies. Its synthesis method is relatively simple, and it has several scientific research applications. N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. While there are limitations to its use in lab experiments, there are several future directions for research on N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine.
合成法
N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine is synthesized by reacting bromohydroxybenzene with L-cysteine in the presence of acetic anhydride and triethylamine. The resulting product is then acetylated to obtain N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine. This method is a relatively simple and efficient way to synthesize N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine.
科学的研究の応用
N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has been found to have several scientific research applications. It has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has also been investigated for its ability to protect against oxidative stress and neurodegenerative diseases.
特性
CAS番号 |
134958-24-0 |
|---|---|
製品名 |
N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine |
分子式 |
C11H14BrNO4S |
分子量 |
336.2 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(3-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H14BrNO4S/c1-6(14)13-8(11(16)17)5-18-10-4-7(12)2-3-9(10)15/h2-4,8-10,15H,5H2,1H3,(H,13,14)(H,16,17)/t8-,9?,10?/m0/s1 |
InChIキー |
ZQHJIBWLHAGDPQ-IDKOKCKLSA-N |
異性体SMILES |
CC(=O)N[C@@H](CSC1C=C(C=CC1O)Br)C(=O)O |
SMILES |
CC(=O)NC(CSC1C=C(C=CC1O)Br)C(=O)O |
正規SMILES |
CC(=O)NC(CSC1C=C(C=CC1O)Br)C(=O)O |
同義語 |
3,4-premercapturic acid 3-S-premercapturic acid N-acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)
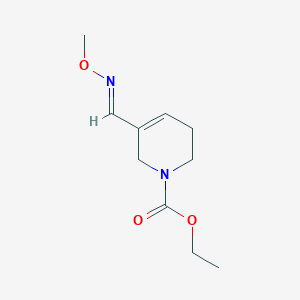

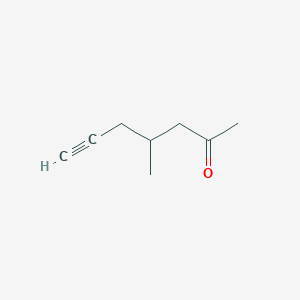
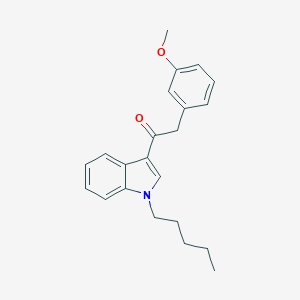


![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)
